Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its strong coordination ability and diverse coordination modes due to the presence of nitrogen and oxygen atoms .
Preparation Methods
The synthesis of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiazolidine derivatives .
Scientific Research Applications
Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications:
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-thiazoleacetate: This compound also contains a thiazole ring but differs in its substituents, leading to different biological activities and applications.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used as antimicrobial and antiretroviral agents, respectively.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Biological Activity
Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the diethylphenyl group enhances its lipophilicity and biological activity. The molecular formula is C16H20N2O2S, with a molecular weight of approximately 320.41 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to yield the ethyl ester. This synthetic route can be optimized for yield and purity through various methods, including continuous flow reactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that this compound can inhibit bacterial growth by disrupting cellular functions .
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 14 | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in reducing cell viability in human colorectal cancer cells (Caco-2) and lung cancer cells (A549). The compound's mechanism appears to involve apoptosis induction via the mitochondrial pathway .
Cancer Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
Caco-2 | 25 | 39.8 |
A549 | 30 | 56.9 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes and receptors involved in critical cellular pathways. This interaction can inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects such as reduced cell proliferation in cancer cells or disrupted metabolic processes in bacteria .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains resistant to conventional antibiotics. The compound's ability to penetrate bacterial membranes was highlighted as a key factor in its efficacy.
- Cancer Treatment : In preclinical trials involving Caco-2 and A549 cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study suggested that structural modifications to the thiazole ring could enhance its anticancer properties further.
Properties
IUPAC Name |
ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGSZGCPWBINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.